1-[(5-Bromopyridin-2-yl)carbonyl]piperazine
Description
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-1-2-9(13-7-8)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIPRJIHTRAQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-2-yl)carbonyl]piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)carbonyl]piperazine has diverse applications in scientific research, including uses in medicinal chemistry, chemical biology, drug discovery, and industrial processes. It is a chemical compound with a bromopyridine moiety attached to a piperazine ring via a carbonyl group.
Scientific Research Applications
This compound is used in various scientific research applications:
- Medicinal Chemistry It is used in the creation of new pharmaceutical compounds because of its potential biological activity. Piperazine derivatives are known to be useful in treating type 2 diabetes and articular rheumatism . Research suggests that compounds with piperazine structures often possess antidepressant properties and can exhibit significant binding affinity to serotonin receptors, which are important in mood regulation.
- Chemical Biology The compound is employed to understand biological processes at the molecular level.
- Drug Discovery It serves as a building block for the synthesis of novel drug candidates.
- Industrial Applications The compound is used to synthesize specialty chemicals and intermediates for various industrial processes.
Biological Activities
This compound exhibits several biological activities in in-vitro and in-vivo studies:
- Antidepressant Activity Research indicates that compounds with piperazine structures often exhibit antidepressant properties. Derivatives similar to this compound have demonstrated a substantial binding affinity to serotonin receptors, which are crucial in regulating mood. A clinical trial involving piperazine derivatives showed improvements in anxiety and depression scores among participants treated with compounds structurally similar to this compound.
- Antitumor Activity Studies have reported that piperazine derivatives can possess antitumor properties via their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against various cancer types. In vitro studies on breast cancer cell lines revealed that the compound could significantly inhibit cell proliferation, suggesting its potential as part of a combination therapy for cancer treatment.
- Antimicrobial Activity Initial evaluations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibiotic agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.
Chemical Reactions
This compound can undergo different types of chemical reactions:
- Substitution Reactions The bromine atom on the pyridine ring can be substituted with other nucleophiles. Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Oxidation and Reduction Reactions The compound can participate in oxidation and reduction reactions, which alter the oxidation state of the bromine atom or other functional groups. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic routes for carbonyl-containing derivatives (e.g., BCCPDQ) often employ coupling agents (e.g., EDC/HOBt) or ester reactions, whereas non-carbonyl derivatives rely on alkylation or substitution .
Pharmacological and Functional Comparisons
Key Observations :
- Unlike TFMPP or mCPP, which are serotonin receptor agonists, 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine’s pharmacological profile remains underexplored. Its bromopyridine and carbonyl groups may confer unique binding properties compared to phenyl/benzyl analogs .
Physicochemical and Analytical Comparisons
Table 3: Physicochemical Properties
Key Observations :
- The bromine atom increases molecular weight and may reduce aqueous solubility compared to non-halogenated analogs.
- Carbonyl-containing derivatives like BCCPDQ exhibit high thermal stability, a trait likely shared by this compound due to similar structural motifs .
Biological Activity
1-[(5-Bromopyridin-2-yl)carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 5-bromopyridine carbonyl group. Its molecular formula is C11H12BrN3O, and it has a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom and the piperazine moiety contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to mimic natural ligands, facilitating its binding to specific sites on target proteins.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to mood regulation and anxiety.
- Enzyme Inhibition : It has potential inhibitory effects on specific enzymes involved in metabolic pathways, which can affect cellular processes.
Biological Activities
This compound has demonstrated several biological activities in vitro and in vivo studies:
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have shown significant binding affinity to serotonin receptors, which are crucial in mood regulation .
Antitumor Activity
Studies have reported that piperazine derivatives can possess antitumor properties through their ability to induce apoptosis in cancer cells. The compound's structural features may enhance its efficacy against various cancer types .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes .
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Studies
- Antidepressant Effects : A clinical trial involving piperazine derivatives showed improvement in anxiety and depression scores among participants after treatment with compounds structurally similar to this compound.
- Antitumor Efficacy : In vitro studies on breast cancer cell lines revealed that the compound could inhibit cell proliferation significantly, suggesting its potential as part of combination therapy for cancer treatment.
Q & A
What are the standard synthetic routes for preparing 1-[(5-Bromopyridin-2-yl)carbonyl]piperazine?
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common method involves reacting 5-bromo-2-chloropyridine with tert-butyl piperazine-1-carboxylate in the presence of a base (e.g., K₂CO₃) in 1,4-dioxane at 110°C for 12 hours, yielding up to 88.7% . Alternative routes use DMF with triethylamine at 90°C, though yields may drop to 76% due to solvent polarity effects . Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended.
How can reaction conditions be optimized to improve yields in piperazine derivative synthesis?
Optimization involves systematic variation of solvents, bases, and temperatures. For example, refluxing in 1,4-dioxane with K₂CO₃ achieves higher yields (80-88.7%) compared to DMF with triethylamine (76%) due to improved solubility and reduced side reactions . Design of Experiments (DoE) can identify critical parameters. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize decomposition.
What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and pyridine rings. For example, aromatic protons in the 7-8 ppm range and carbonyl carbons near 165 ppm .
- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Contradictions may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- X-ray Crystallography : Provides unambiguous structural confirmation, as seen in related piperazine-pyridazinone derivatives .
- Elemental Analysis : Verifies purity and stoichiometry .
What structural modifications enhance the biological activity of piperazine derivatives?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) on the pyridine ring improves receptor binding affinity, as observed in Alpha1-AR antagonists .
- Side Chain Variation : Adding hydrophobic moieties (e.g., thiophene) increases membrane permeability, critical for CNS-targeted compounds . SAR studies should pair synthesis with in vitro assays (e.g., enzyme inhibition) .
What purification techniques are effective for intermediates in this synthesis?
- Column Chromatography : Silica gel with hexane:ethyl acetate (8:1 to 4:1) effectively separates intermediates .
- Recrystallization : Suitable for final products using chloroform or ethyl acetate .
- HPLC : For high-purity requirements, especially in biologically active derivatives .
How can low yields in bromopyridine nucleophilic substitutions be addressed?
Potential fixes:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
- Pre-activation of Electrophiles : Convert 5-bromo-2-chloropyridine to more reactive intermediates (e.g., iodides) .
What precautions are necessary for handling moisture-sensitive intermediates?
- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps .
- Drying Agents : Store intermediates over molecular sieves or P₂O₅ .
- Low-Temperature Storage : Maintain at -20°C under argon for long-term stability .
How is the stability of this compound assessed under varying storage conditions?
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity Tests : Use UV-vis spectroscopy to detect photodegradation products .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures .
What computational tools predict reactivity in bromopyridine coupling reactions?
- DFT Calculations : Models transition states to predict regioselectivity in cross-couplings .
- Molecular Docking : Screens potential bioactive conformations for target enzymes (e.g., carbonic anhydrase) .
- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
